molecular formula C8H9ClFNO2S B10964968 N-(4-chloro-2-fluorophenyl)ethanesulfonamide

N-(4-chloro-2-fluorophenyl)ethanesulfonamide

Cat. No.: B10964968
M. Wt: 237.68 g/mol
InChI Key: OGPLWFYEABZFJR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)ethanesulfonamide is an organic compound with the molecular formula C8H9ClFNO2S It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)ethanesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-fluoroaniline+ethanesulfonyl chlorideThis compound+HCl\text{4-chloro-2-fluoroaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-fluoroaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to the target. The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)ethanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance the compound’s reactivity and binding properties compared to similar compounds with only one substituent. Additionally, the ethanesulfonamide group provides a versatile functional group for further chemical modifications.

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

OGPLWFYEABZFJR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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